

# An In-depth Technical Guide to (3-Methoxybenzoylamino)-acetic acid

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## Compound of Interest

**Compound Name:** (3-Methoxy-benzoylamino)-acetic acid

**Cat. No.:** B1605154

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## Introduction

**(3-Methoxy-benzoylamino)-acetic acid**, also known as N-(3-methoxybenzoyl)glycine, is a derivative of the simplest amino acid, glycine. In this compound, the amino group of glycine is acylated with a 3-methoxybenzoyl group. Its structure, featuring an aromatic ring, an amide linkage, and a carboxylic acid moiety, suggests its potential for diverse biological activities and makes it an interesting candidate for further investigation in medicinal chemistry and drug discovery. The methoxy group, in particular, is a common functional group in many pharmaceuticals and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.<sup>[1][2]</sup>

This technical guide provides a comprehensive overview of **(3-methoxy-benzoylamino)-acetic acid**, including its synthesis, potential biological activities based on structurally related compounds, and analytical methodologies for its characterization.

## Chemical Properties

Property	Value	Source
CAS Number	57728-61-7	N/A
Molecular Formula	C10H11NO4	N/A
Molecular Weight	209.20 g/mol	[3]
Synonyms	N-(3-methoxybenzoyl)glycine, 2-(3-methoxybenzamido)acetic acid	N/A

## Synthesis of (3-Methoxy-benzoylamino)-acetic acid

The most common and well-established method for synthesizing N-acyl amino acids like **(3-Methoxy-benzoylamino)-acetic acid** is the Schotten-Baumann reaction.<sup>[4][5][6]</sup> This reaction involves the acylation of an amine with an acid chloride in the presence of a base.

## Schotten-Baumann Reaction Protocol

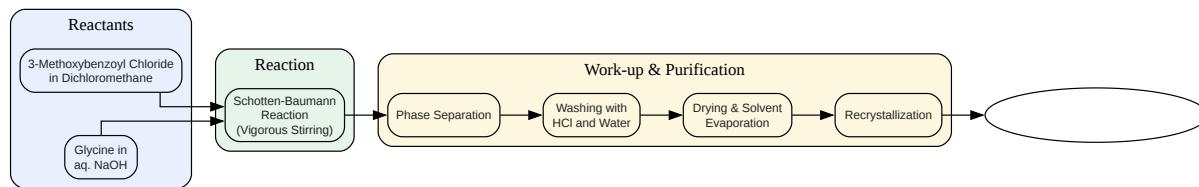
This protocol describes the synthesis of **(3-Methoxy-benzoylamino)-acetic acid** from glycine and 3-methoxybenzoyl chloride.

### Materials:

- Glycine
- 3-Methoxybenzoyl chloride
- Sodium hydroxide (NaOH) or other suitable base
- Dichloromethane or other suitable organic solvent
- Hydrochloric acid (HCl) for acidification
- Distilled water

### Step-by-Step Methodology:

- Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide. The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct, which would otherwise protonate the unreacted amine and halt the reaction.[7]
- Addition of Acyl Chloride: To the chilled and vigorously stirred glycine solution, add a solution of 3-methoxybenzoyl chloride in an organic solvent (e.g., dichloromethane) dropwise. The two-phase system allows the base in the aqueous phase to neutralize the generated acid, while the starting materials and product remain primarily in the organic phase.[6]
- Reaction: Continue stirring the mixture vigorously for a specified period, typically a few hours, at a controlled temperature (e.g., room temperature or below).
- Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with dilute HCl and then with water to remove any unreacted base and other aqueous impurities.
- Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product. The primary side reaction to consider is the hydrolysis of the reactive 3-methoxybenzoyl chloride by water, which can be minimized by controlling the reaction conditions.[7]
- Recrystallization: Purify the crude **(3-Methoxy-benzoylamino)-acetic acid** by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[7]



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Caption: Workflow for the synthesis of **(3-Methoxy-benzoylamino)-acetic acid**.

## Alternative Synthetic Routes

Other methods for the synthesis of N-acyl amino acids include:

- Fatty Acid Ester Amidation: This method involves reacting a fatty acid methyl ester with an amino acid in the presence of a catalyst.[8]
- Enzymatic Synthesis: The use of enzymes, such as lipases, offers a greener and more selective alternative to chemical synthesis.[9]

## Potential Biological Activities and Mechanism of Action

While specific biological data for **(3-Methoxy-benzoylamino)-acetic acid** is limited in the public domain, we can infer its potential activities based on its structural components and related compounds.

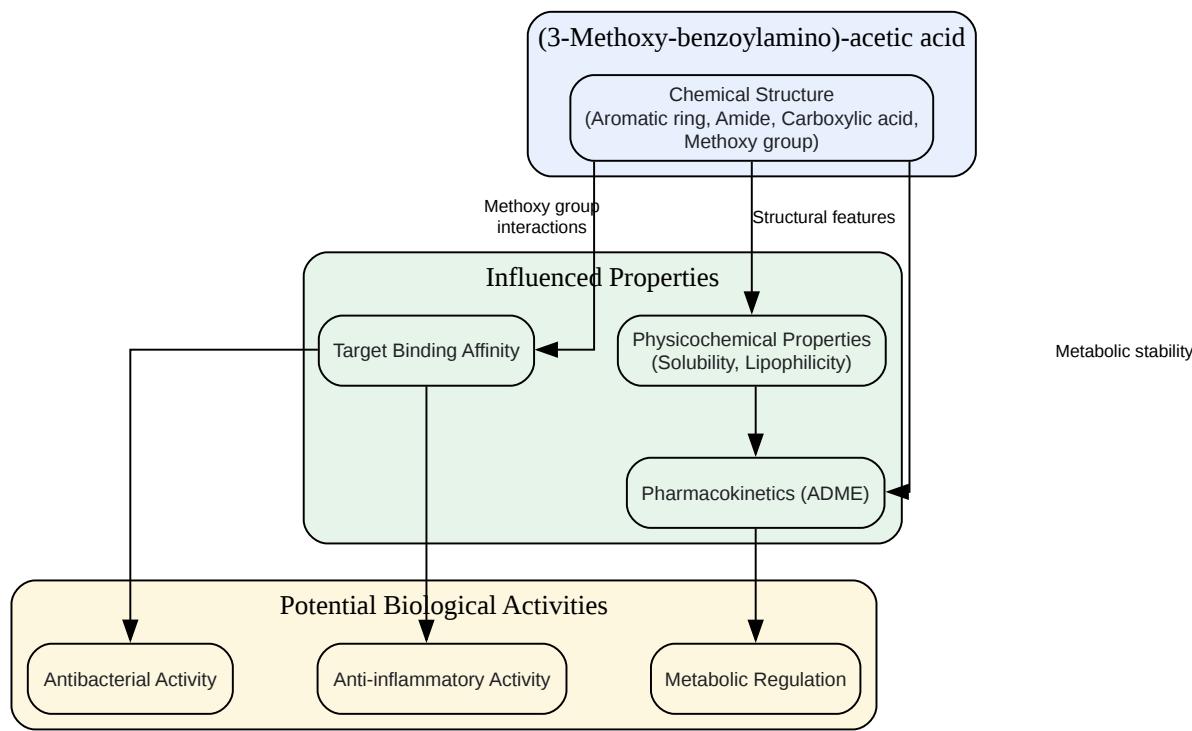
## Inferred Biological Activities of **(3-Methoxy-benzoylamino)-acetic acid**

Potential Activity	Rationale based on Structural Analogs
Antibacterial	N-Benzoylglycine (hippuric acid) and its derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of substituents on the benzoyl ring can modulate this activity. <a href="#">[4]</a>
Anti-inflammatory	The benzoyl moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation is needed to determine if this compound exhibits similar properties.
Metabolic Regulation	N-acylglycines are metabolites involved in various physiological and pathological processes. Hippuric acid, a structurally similar compound, is a known uremic toxin and a human blood serum metabolite. <a href="#">[10]</a> Glycine conjugation is a significant pathway in the metabolism of aromatic acids. <a href="#">[11]</a>

## Role of the Methoxy Group

The methoxy group (-OCH<sub>3</sub>) is a key functional group in many approved drugs.[\[2\]](#) Its presence in **(3-Methoxy-benzoylamino)-acetic acid** can influence several properties:

- **Target Binding:** The methoxy group can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing binding affinity.[\[1\]](#)
- **Physicochemical Properties:** It can affect the molecule's solubility, lipophilicity, and electronic properties.[\[1\]](#)
- **Pharmacokinetics (ADME):** The methoxy group can influence the absorption, distribution, metabolism, and excretion of the compound.[\[1\]](#)

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Caption: Inferred biological relevance of **(3-Methoxy-benzoylamino)-acetic acid**.

## Analytical Methodologies

The characterization and quantification of **(3-Methoxy-benzoylamino)-acetic acid** and other N-acylglycines are typically performed using advanced analytical techniques.

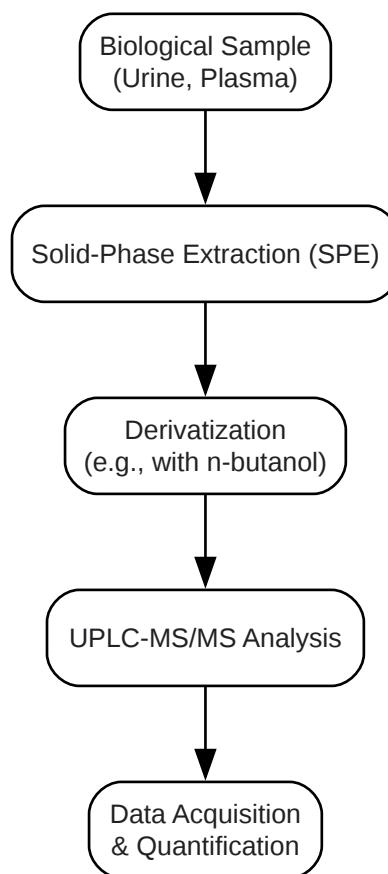
## Chromatographic Methods Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for the

analysis of N-acylglycines in biological matrices.[12][13][14]

#### Key Steps in the Analytical Workflow:

- Sample Preparation: This may involve solid-phase extraction (SPE) to isolate the analyte from complex matrices like urine or plasma.[13]
- Derivatization: In some cases, derivatization (e.g., with n-butanol) is performed to improve the chromatographic and mass spectrometric properties of the analyte.[13]
- Chromatographic Separation: The derivatized or underivatized analyte is separated from other components in the sample using an appropriate HPLC or UPLC column and mobile phase gradient.
- Mass Spectrometric Detection: The separated analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer, which provides high sensitivity and specificity for quantification.[13]



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Caption: General workflow for the analysis of N-acylglycines.

## Conclusion

**(3-Methoxy-benzoylamino)-acetic acid** is a readily synthesizable N-acylated glycine derivative. While direct biological data is scarce, its structural similarity to other bioactive N-benzoylglycines suggests potential for further investigation, particularly in the areas of antibacterial and anti-inflammatory research. The presence of the methoxy group is a key feature that can be exploited to modulate its pharmacological profile. The well-established analytical techniques for N-acylglycines provide a solid foundation for its future study in various biological systems. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

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